

Spectroscopic and Synthetic Profile of 3-Methoxy-5-nitro-N-phenylbenzamide

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Compound of Interest

Compound Name: *Bis(dimethylamino)chlorophosphine*
e
Cat. No.: *B1582491*

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An In-depth Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-Methoxy-5-nitro-N-phenylbenzamide. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization and synthesis of this compound. While direct experimental data for 3-Methoxy-5-nitro-N-phenylbenzamide is not readily available in public repositories, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. Furthermore, detailed experimental protocols for its synthesis and subsequent spectroscopic characterization are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Methoxy-5-nitro-N-phenylbenzamide. These predictions are derived from the known spectral properties of related compounds, including various substituted benzamides, nitroarenes, and anisole derivatives.^[1]
^[2]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.2 - 8.5	s (broad)	1H	N-H (Amide)
~8.1	t ($J \approx 2.0$ Hz)	1H	Ar-H (H-6)
~7.8	dd ($J \approx 2.0, 8.5$ Hz)	1H	Ar-H (H-4)
~7.6	d ($J \approx 8.0$ Hz)	2H	Ar-H (Phenyl H-2', H-6')
~7.4	t ($J \approx 8.0$ Hz)	2H	Ar-H (Phenyl H-3', H-5')
~7.2	t ($J \approx 8.0$ Hz)	1H	Ar-H (Phenyl H-4')
~7.0	t ($J \approx 2.0$ Hz)	1H	Ar-H (H-2)
3.95	s	3H	OCH ₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Amide)
~160	Ar-C (C-3, C-OCH ₃)
~149	Ar-C (C-5, C-NO ₂)
~138	Ar-C (Phenyl C-1')
~137	Ar-C (C-1)
~129	Ar-C (Phenyl C-3', C-5')
~125	Ar-C (Phenyl C-4')
~120	Ar-C (Phenyl C-2', C-6')
~118	Ar-C (C-6)
~115	Ar-C (C-4)
~108	Ar-C (C-2)
~56	OCH ₃

Table 3: Predicted Infrared (IR) Spectroscopy Data (Solid, KBr or ATR)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Medium	N-H Stretch (Amide)
~3100-3000	Medium	Aromatic C-H Stretch
~2950-2850	Weak	Aliphatic C-H Stretch (OCH ₃)
~1660	Strong	C=O Stretch (Amide I)
~1600, 1480	Medium-Strong	Aromatic C=C Stretch
~1520	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~1250	Strong	Aryl-O-C Asymmetric Stretch (Methoxy)
~1030	Medium	Aryl-O-C Symmetric Stretch (Methoxy)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z	Relative Intensity	Assignment
272	High	[M] ⁺ (Molecular Ion)
195	Medium	[M - C ₆ H ₅ N] ⁺
177	Medium	[M - C ₆ H ₅ N - H ₂ O] ⁺
150	High	[C ₇ H ₄ NO ₃] ⁺
120	Medium	[C ₇ H ₄ O ₂] ⁺
105	Medium	[C ₆ H ₅ CO] ⁺
77	High	[C ₆ H ₅] ⁺

Table 5: Predicted UV-Vis Spectroscopy Data (in Ethanol)

λ_{max} (nm)	Molar Absorptivity (ϵ , $\text{M}^{-1}\text{cm}^{-1}$)	Assignment
~260	~10,000 - 15,000	$\pi \rightarrow \pi^*$ transition (Benzoyl chromophore)
~310	~5,000 - 8,000	$n \rightarrow \pi^*$ transition (Nitro group)

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of 3-Methoxy-5-nitro-N-phenylbenzamide.

Synthesis of 3-Methoxy-5-nitro-N-phenylbenzamide

A plausible synthetic route to 3-Methoxy-5-nitro-N-phenylbenzamide involves the amidation of 3-methoxy-5-nitrobenzoic acid with aniline. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.

Materials:

- 3-Methoxy-5-nitrobenzoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Aniline
- Pyridine or Triethylamine (Et_3N)
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas atmosphere

Procedure:

- Activation of the Carboxylic Acid:
 - To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-methoxy-5-nitrobenzoic acid (1.0 eq).
 - Add anhydrous DCM or THF as the solvent.
 - Cool the mixture to 0 °C in an ice bath.
 - Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
 - Remove the solvent and excess reagent in vacuo to yield the crude 3-methoxy-5-nitrobenzoyl chloride.
- Amide Formation:
 - Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.
 - In a separate flask, dissolve aniline (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in the same anhydrous solvent.
 - Slowly add the aniline solution to the acyl chloride solution dropwise at 0 °C.
 - Allow the reaction to warm to room temperature and stir for 12-16 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Upon completion, dilute the reaction mixture with DCM.
 - Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate in vacuo.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization Protocols

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the purified 3-Methoxy-5-nitro-N-phenylbenzamide in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
[3][4][5]
 - Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.[3]
 - Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube to remove any particulate matter.[5]
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[6]
- Data Acquisition:
 - Acquire the spectra on a 400 MHz or higher field NMR spectrometer.[7]
 - For ^1H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
 - For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope (typically 1024 or more scans).
 - Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.
 - Calibrate the chemical shifts relative to the TMS signal.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid, dry sample directly onto the ATR crystal.[\[8\]](#)
 - Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or the KBr pellet.
 - Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm^{-1} .[\[9\]](#)
 - The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).[\[10\]](#)

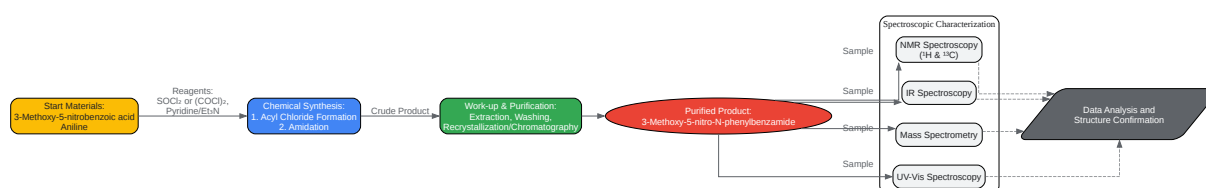
- The sample is vaporized and then ionized by a high-energy electron beam, causing fragmentation.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.[\[13\]](#)[\[14\]](#)

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.[\[15\]](#)
 - Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Scan the sample over a wavelength range of approximately 200-800 nm to identify the wavelength(s) of maximum absorbance (λ_{max}).[\[16\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 3-Methoxy-5-nitro-N-phenylbenzamide.



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